molecular formula C14H27ClO B8529980 2,2-Dimethyldodecanoyl chloride CAS No. 60631-34-7

2,2-Dimethyldodecanoyl chloride

Cat. No.: B8529980
CAS No.: 60631-34-7
M. Wt: 246.81 g/mol
InChI Key: NADXKBWZHGIWEB-UHFFFAOYSA-N
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Description

2,2-Dimethyldodecanoyl chloride is a branched-chain acyl chloride with a 12-carbon backbone and two methyl groups at the α-position (second carbon). The compound is expected to exhibit properties typical of branched acyl chlorides, such as reduced boiling points compared to straight-chain isomers and steric hindrance influencing reactivity. Its primary applications likely align with other acyl chlorides, serving as intermediates in pharmaceuticals, agrochemicals, and polymer synthesis.

Properties

CAS No.

60631-34-7

Molecular Formula

C14H27ClO

Molecular Weight

246.81 g/mol

IUPAC Name

2,2-dimethyldodecanoyl chloride

InChI

InChI=1S/C14H27ClO/c1-4-5-6-7-8-9-10-11-12-14(2,3)13(15)16/h4-12H2,1-3H3

InChI Key

NADXKBWZHGIWEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)(C)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Compound Molecular Formula Chain Length Branching Position Key Structural Features
2,2-Dimethyldodecanoyl chloride C₁₃H₂₅ClO (inferred) C12 α (C2) Two methyl groups at C2
Dodecanoyl chloride C₁₂H₂₃ClO C12 None (straight) Linear carbon chain
Pivaloyl chloride C₅H₉ClO C3 α (C2) Two methyl groups at C2
2,2-Dimethylbutyryl chloride C₆H₁₁ClO C4 α (C2) Two methyl groups at C2
Decanoyl chloride C₁₀H₁₉ClO C10 None (straight) Linear carbon chain

Key Observations :

  • Branching at the α-position introduces steric hindrance, which reduces nucleophilic attack efficiency compared to linear acyl chlorides .
  • Longer chains (e.g., dodecanoyl vs. decanoyl) increase molecular weight and hydrophobicity, influencing solubility in organic solvents .

Physical and Chemical Properties

Property 2,2-Dimethyldodecanoyl Chloride* Dodecanoyl Chloride Pivaloyl Chloride 2,2-Dimethylbutyryl Chloride
Molecular Weight (g/mol) ~234.8 (calculated) 218.76 120.58 134.60
Boiling Point ~250–270°C (estimated) 254–256°C 105–107°C 135–137°C
Solubility Low in water; high in organic solvents Similar Reacts violently with water Reacts with water; soluble in THF, DCM
Reactivity Moderate (steric hindrance) High (linear chain) Low (high steric bulk) Moderate

Notes:

  • *Estimated values for 2,2-dimethyldodecanoyl chloride are based on trends from shorter-chain analogs.
  • Branching reduces boiling points: Pivaloyl chloride (C5) boils at 105°C vs. straight-chain pentanoyl chloride (C5) at ~128°C .
  • Longer chains (e.g., dodecanoyl) increase thermal stability and viscosity .

Reactivity Trends :

  • Steric Effects : Branched acyl chlorides like pivaloyl chloride exhibit slower reaction kinetics in nucleophilic acyl substitutions due to hindered access to the carbonyl carbon . This property is exploited in controlled syntheses, such as peptide coupling, where selectivity is critical.
  • Chain Length: Longer chains (e.g., dodecanoyl) enhance lipid solubility, making them suitable for synthesizing lipophilic drugs or surfactants .

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